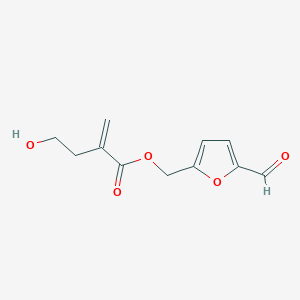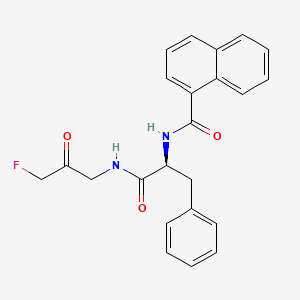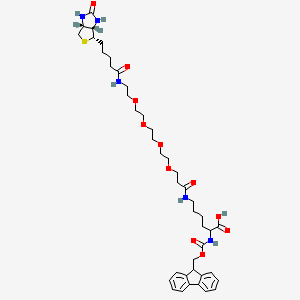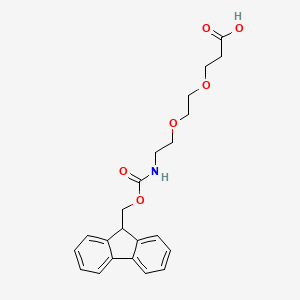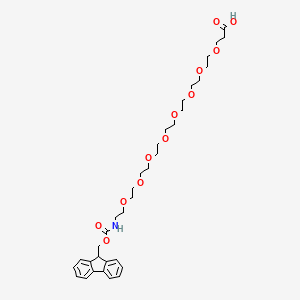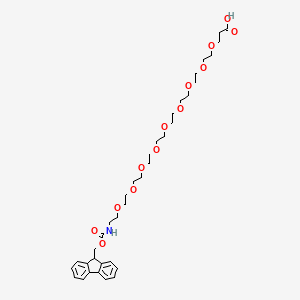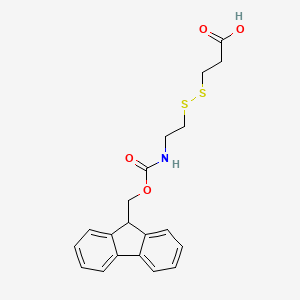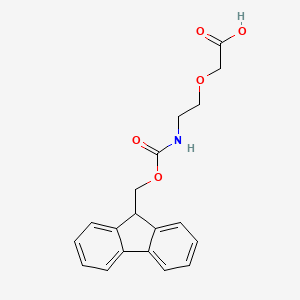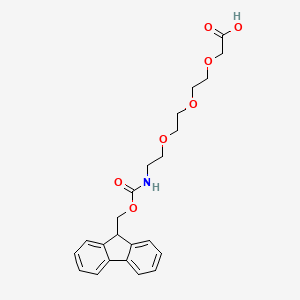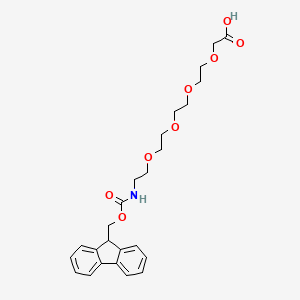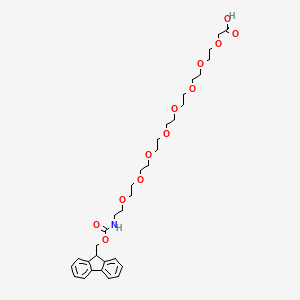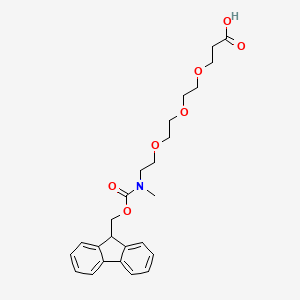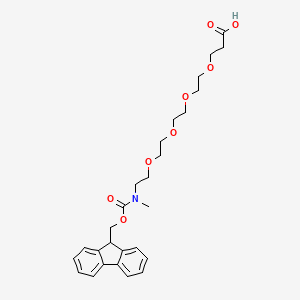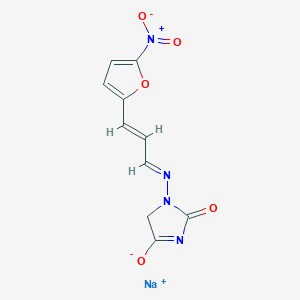
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furazidine sodium is a nitrofuran derivative with bacteriostatic action. This drug acts as an antibacterial and antiprotozoal.
Applications De Recherche Scientifique
Carcinogenic Activity
- A study by Tekeli, Biava, and Price (1973) in "Cancer research" found that 3-hydroxymethyl-1-{[3-(5-nitro-2-furyl)allydidene]amino}hydantoin exhibited carcinogenic effects in rats. The compound was associated with a high incidence of renal tumors, indicating its carcinogenic potential (Tekeli, Biava & Price, 1973).
Antibacterial Properties
- Ekström, Ovesson, and Pring (1975) in "Journal of medicinal chemistry" synthesized and tested various compounds, including 1-[(5-methylsulfinyl-2-fufurylidene)amino]hydantoin, for antibacterial activity. These compounds were found to be less active than their 5-nitrofuran derivatives (Ekström, Ovesson & Pring, 1975).
Renal Handling
- Ballal, Spry, Zenser, and Davis (1988) in "Drug metabolism and disposition: the biological fate of chemicals" examined the renal handling of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino)hydantoin. They found differences in renal handling and clearance, which could partly explain the compound's toxicity and carcinogenicity (Ballal, Spry, Zenser & Davis, 1988).
Solubility and Dissolution Rate
- Bates, Rosenberg, and Tembo (1973) in "Journal of pharmaceutical sciences" investigated the physicochemical properties of nitrofurantoin, a related compound. They highlighted its weak acid nature and low aqueous solubility, impacting its dissolution rate and bioavailability (Bates, Rosenberg & Tembo, 1973).
Transport and Metabolism
- Zenser, Balasubramanian, Mattammal, and Davis (1981) in "Cancer research" studied the transport and metabolism of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino) hydantoin. They found that it inhibits organic acid transport and is metabolized by prostaglandin endoperoxide synthetase, suggesting its potential for renal carcinogenesis (Zenser, Balasubramanian, Mattammal & Davis, 1981).
Mitochondrial Toxicity
- Omidi, Niknahad, and Mohammadi-Bardbori (2016) in "Journal of Biochemical and Molecular Toxicology" investigated nitrofurantoin's mitochondrial toxicity. They aimed to determine if it is a mitochondrial toxicant and explore the involved mechanisms (Omidi, Niknahad & Mohammadi-Bardbori, 2016).
Propriétés
Numéro CAS |
22060-47-5 |
|---|---|
Nom du produit |
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt |
Formule moléculaire |
C10H7N4NaO5 |
Poids moléculaire |
286.18 |
Nom IUPAC |
2,4-Imidazolidinedione, 1-((3-(5-nitro-2-furanyl)-2-propen-1-ylidene)amino)-, sodium salt (1:1) |
InChI |
1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+ |
Clé InChI |
LNKQENVGMUHHIX-NGTWICJZSA-M |
SMILES |
[Na+].[O-][N+](=O)c1oc(\C=C\C=N\N2CC(=O)[N-]C2=O)cc1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Akritoin sodium, Furazidine sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




